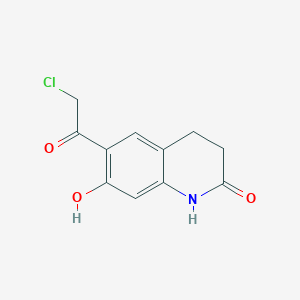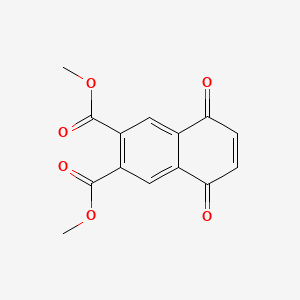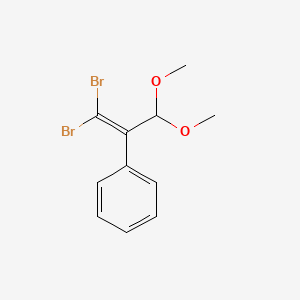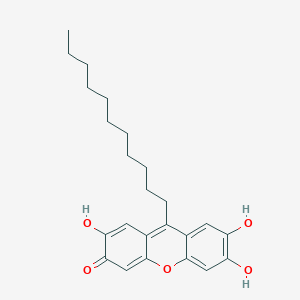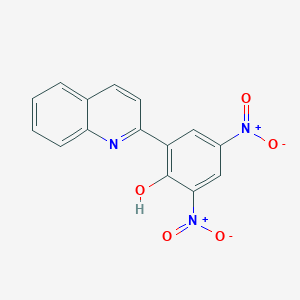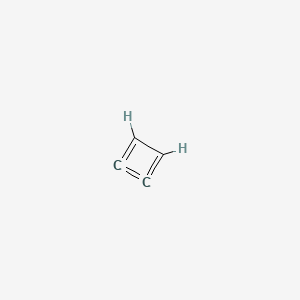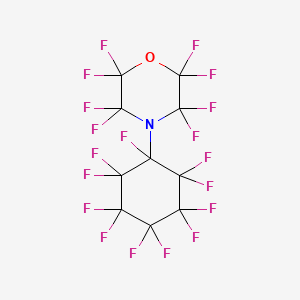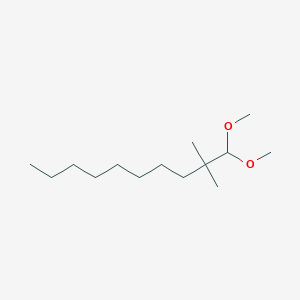
1,1-Dimethoxy-2,2-dimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-2,2-dimethyldecane is an organic compound belonging to the class of branched alkanes It is characterized by the presence of two methoxy groups and two methyl groups attached to a decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethoxy-2,2-dimethyldecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of methanol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to yield the desired dimethoxy compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale catalytic processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and distillation techniques helps in the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethoxy-2,2-dimethyldecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-2,2-dimethyldecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane dynamics.
Industry: It is employed in the production of specialty chemicals and as a component in formulations for coatings and adhesives
Wirkmechanismus
The mechanism by which 1,1-Dimethoxy-2,2-dimethyldecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where the compound is converted into active intermediates .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethoxy-2,2-dimethylpropane
- 1,1-Dimethoxy-2,2-dimethylbutane
- 1,1-Dimethoxy-2,2-dimethylhexane
Uniqueness: 1,1-Dimethoxy-2,2-dimethyldecane is unique due to its specific branching and the presence of two methoxy groups. This structural arrangement imparts distinct physical and chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
113138-63-9 |
|---|---|
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
1,1-dimethoxy-2,2-dimethyldecane |
InChI |
InChI=1S/C14H30O2/c1-6-7-8-9-10-11-12-14(2,3)13(15-4)16-5/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
IALKLDOOQYPQGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(C)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


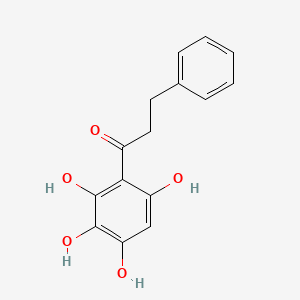
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)
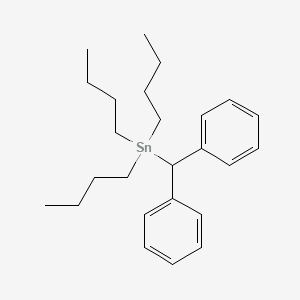
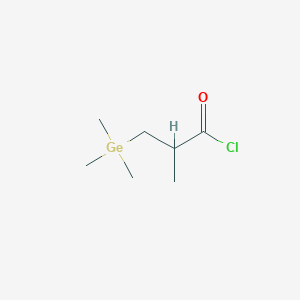
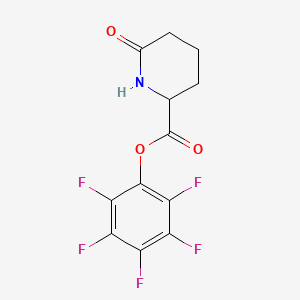
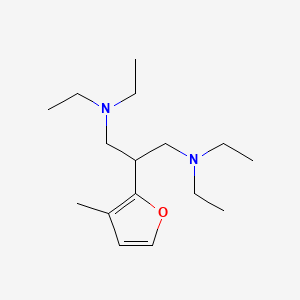
![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)
